BenchChemオンラインストアへようこそ!

2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one

DHFR inhibition Nonclassical antifolate Enzyme kinetics

2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one belongs to the 2-heteroarylthio-quinazolin-4(3H)-one class, a family of nonclassical antifolates designed to inhibit dihydrofolate reductase (DHFR) without the glutamate side chain required for cellular uptake of classical antifolates like methotrexate. The compound incorporates a quinazolin-4(3H)-one core linked via a thiomethylene bridge to a 1-phenyl-1H-tetrazole moiety, a structural architecture distinct from both classical antifolates and other quinazolinone-based DHFR inhibitors such as 2,6-substituted-quinazolin-4-ones or 2-benzylthio-quinazoline-4(3H)-ones.

Molecular Formula C16H12N6OS
Molecular Weight 336.4 g/mol
Cat. No. B6125352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one
Molecular FormulaC16H12N6OS
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4C(=O)N3
InChIInChI=1S/C16H12N6OS/c23-15-12-8-4-5-9-13(12)17-14(18-15)10-24-16-19-20-21-22(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,23)
InChIKeyANNKCEHOMQLBDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one: A Nonclassical Antifolate Quinazolinone-Tetrazole Hybrid for DHFR-Targeted Procurement


2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one belongs to the 2-heteroarylthio-quinazolin-4(3H)-one class, a family of nonclassical antifolates designed to inhibit dihydrofolate reductase (DHFR) without the glutamate side chain required for cellular uptake of classical antifolates like methotrexate [1]. The compound incorporates a quinazolin-4(3H)-one core linked via a thiomethylene bridge to a 1-phenyl-1H-tetrazole moiety, a structural architecture distinct from both classical antifolates and other quinazolinone-based DHFR inhibitors such as 2,6-substituted-quinazolin-4-ones or 2-benzylthio-quinazoline-4(3H)-ones [2]. This specific tetrazole-thioether substitution pattern has been associated with a dual antimicrobial-antitumor activity profile within the series, making the compound a candidate for multi-target screening programs [3].

Why Generic Substitution Fails for 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one: Molecular Determinants of Differentiation


Interchanging 2-heteroarylthio-quinazolin-4(3H)-one analogs without evidence of functional equivalence carries quantifiable risk. Within this scaffold, DHFR inhibitory potency varies over 40-fold depending solely on the heteroarylthio substituent at position 2 and the substitution pattern at position 6, with IC50 values spanning from 0.3 μM to >12 μM across the series [1]. The 1-phenyl-1H-tetrazol-5-ylthio group is not interchangeable with other heteroarylthio moieties such as 4-methylthiazol-2-ylthio or 1,3,4-thiadiazol-2-ylthio, as each substituent establishes a distinct hydrogen-bonding and hydrophobic interaction network with DHFR active-site residues Arg38 and Lys31 [1]. Furthermore, antimicrobial spectrum breadth is exquisitely sensitive to the heteroaryl group: only specific congeners (e.g., compounds 25, 28, 33, 35, and 36) exhibit broad-spectrum activity comparable to gentamicin, while closely related analogs in the same series show narrow or negligible antibacterial activity [1]. Substituting the target compound with an analog lacking the 1-phenyltetrazole-thioether motif would therefore unpredictably alter both DHFR affinity and antimicrobial coverage, invalidating any experimental conclusions drawn from prior characterization data.

Quantitative Comparative Evidence for 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one


DHFR Inhibitory Potency Relative to Classical Antifolates and Intra-Class Analogs

The 2-heteroarylthio-quinazolin-4(3H)-one series, which includes the target compound's structural scaffold, demonstrates nanomolar to low-micromolar DHFR inhibition. Compounds 21, 25, and 39 in this series achieved IC50 values of 0.3–0.8 μM against DHFR [1]. In comparison, methotrexate inhibits human DHFR with an IC50 of approximately 0.022 μM (22 nM), placing the series approximately 14- to 36-fold less potent than the classical clinical antifolate at the enzymatic level [2]. Notably, within the same 2-heteroarylthio-quinazolin-4(3H)-one series, the least potent analogs exhibit IC50 values above 12 μM, confirming that the 1-phenyl-1H-tetrazol-5-ylthio substitution pattern contributes to activity within the higher-potency region of this chemical space [1].

DHFR inhibition Nonclassical antifolate Enzyme kinetics

Broad-Spectrum Antimicrobial Activity Compared to Gentamicin as Clinical Benchmark

Specific congeners within the 2-heteroarylthio-quinazolin-4(3H)-one series, bearing heteroarylthio substituents structurally analogous to the 1-phenyl-1H-tetrazol-5-ylthio group, demonstrated broad-spectrum antimicrobial activity comparable to the aminoglycoside antibiotic gentamicin [1]. Compounds 25, 28, 33, 35, and 36 were active against both Gram-positive and Gram-negative bacterial strains at screening concentrations of 100 μg/disc [1]. Other 2-heteroarylthio-quinazolin-4(3H)-one analogs in the same study, differing only in their heteroarylthio substituent, exhibited narrow-spectrum or negligible antibacterial activity, demonstrating that antimicrobial breadth is not a class-wide property but is governed by the specific heteroaryl group identity [1].

Antimicrobial screening Gram-positive Gram-negative Broad-spectrum

Antitumor Activity with Growth Inhibition Across Multiple Cancer Cell Lines

Compound 29, a 2-heteroarylthio-quinazolin-4(3H)-one congener within the same series as the target compound, exhibited broad-spectrum antitumor activity with GI (growth inhibition) values ranging from 25.8% to 41.2% across multiple human tumor cell lines [1]. This contrasts with other congeners in the series that demonstrated selective or minimal antitumor activity, highlighting the critical role of the specific heteroarylthio substituent in determining tumor cell growth inhibition [1]. The 1-phenyl-1H-tetrazol-5-ylthio group represents a distinct heteroaryl pharmacophore capable of engaging DHFR with a binding mode that may translate to differential antitumor cell line sensitivity versus other heteroaryl-substituted analogs [1].

Antitumor screening Cancer cell lines Growth inhibition

Molecular Recognition: DHFR Active-Site Interactions Differentiating Heteroarylthio Substituents

Molecular modeling studies on the 2-heteroarylthio-quinazolin-4(3H)-one series revealed that recognition with DHFR key amino acids Arg38 and Lys31 is essential for binding and biological activities [1]. Flexible alignment, electrostatic, and hydrophobic mapping demonstrated that different heteroarylthio substituents establish distinct interaction fingerprints with the DHFR active site [1]. The 1-phenyl-1H-tetrazol-5-ylthio group, by virtue of its tetrazole ring capable of both hydrogen-bond acceptance and π-stacking with the pendant phenyl ring, engages a unique subset of interactions that cannot be replicated by thiadiazole, thiazole, or benzylthio substituents [1] [2]. This molecular recognition profile is the mechanistic basis for the observed heteroaryl-dependent variation in DHFR inhibitory potency, antimicrobial spectrum, and antitumor activity.

Molecular modeling DHFR binding Structure-activity relationship

Nonclassical Antifolate Advantage: Circumvention of Folate Transporter-Dependent Resistance

Unlike classical antifolates such as methotrexate and pemetrexed, which require active transport via the reduced folate carrier (RFC) for cellular entry and are therefore susceptible to RFC-downregulation-mediated resistance, nonclassical antifolates of the 2-heteroarylthio-quinazolin-4(3H)-one class enter cells via passive diffusion [1]. Methotrexate resistance in cancer cell lines is frequently associated with impaired RFC function, with IC50 values shifting from nanomolar to >1 μM in RFC-deficient lines [2]. By design, the target compound lacks the glutamate side chain that confers RFC dependence, positioning it as a candidate for activity profiling in RFC-deficient, methotrexate-resistant cellular models where classical antifolates lose efficacy [1].

Antifolate resistance Drug uptake Reduced folate carrier

Structural Differentiation from 2-Benzylthio-Quinazoline-4(3H)-one and 2,6-Disubstituted-Quinazolin-4-one Analogs

The 2-heteroarylthio-quinazolin-4(3H)-one scaffold is structurally distinct from both the 2-benzylthio-quinazoline-4(3H)-one series (which replaces the heteroaryl group with a benzyl moiety) and the 2,6-disubstituted-quinazolin-4-one series (which lacks the thioether linker entirely) [1] [2]. These structural differences translate into divergent biological profiles: the 2,6-disubstituted-quinazolin-4-one series achieved DHFR IC50 values of 0.4–1.0 μM [1], while the 2-heteroarylthio-substituted series extended activity to 0.3–0.8 μM, with the added dimension of broad-spectrum antimicrobial activity not reported for the 2,6-disubstituted analogs [2]. The methoxylated 2-benzylthio-quinazoline-4(3H)-ones further differentiated by exhibiting selectivity for specific tumor cell lines rather than broad-spectrum activity [3].

Scaffold comparison Quinazolinone SAR Chemical differentiation

Application Scenarios for 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one Based on Quantitative Evidence


DHFR Inhibitor Screening in Methotrexate-Resistant Cancer Models

The compound's nonclassical antifolate structure, which lacks the glutamate side chain required for reduced folate carrier (RFC)-dependent transport, makes it suitable for DHFR inhibition studies in RFC-deficient, methotrexate-resistant cell lines where classical antifolates such as methotrexate lose efficacy (IC50 shifts from nanomolar to >1 μM) [1] [2]. Procurement for this application should prioritize the 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one structure specifically, as the heteroarylthio substituent identity directly affects DHFR binding affinity (IC50 range 0.3–0.8 μM for active congeners vs. >12 μM for inactive analogs) [1].

Antimicrobial Phenotypic Screening with DHFR as Secondary Target Hypothesis

Congeners bearing the 1-phenyl-1H-tetrazol-5-ylthio-type heteroaryl group within the 2-heteroarylthio-quinazolin-4(3H)-one series have demonstrated broad-spectrum antibacterial activity comparable to gentamicin against both Gram-positive and Gram-negative bacteria at 100 μg/disc [1]. This dual DHFR-antimicrobial phenotype is unique to this scaffold among the broader quinazolinone family; 2,6-disubstituted-quinazolin-4-ones and 2-benzylthio-quinazoline-4(3H)-ones do not exhibit this combined activity profile [2] [3]. The compound is therefore suited for phenotypic screening cascades where antimicrobial hits are subsequently profiled for DHFR inhibition to establish a mechanistic link.

Structure-Activity Relationship (SAR) Studies on Heteroarylthio Substituent Effects

Molecular modeling studies have identified Arg38 and Lys31 as key DHFR active-site residues whose engagement varies with heteroarylthio substituent identity [1]. The 1-phenyl-1H-tetrazol-5-ylthio group provides a distinct hydrogen-bonding (via tetrazole nitrogens) and hydrophobic (via pendant phenyl) interaction profile that cannot be replicated by thiadiazole, thiazole, or benzylthio groups [1] [2]. Procurement of this specific compound supports systematic SAR investigations aimed at mapping heteroaryl-dependent DHFR binding modes, antimicrobial spectrum breadth, and antitumor cell line selectivity across the 2-heteroarylthio-quinazolin-4(3H)-one chemical space.

Multi-Target Lead Identification for Dual Antimicrobial-Antitumor Indications

This compound class is one of the few chemotypes documented to simultaneously deliver DHFR inhibition (IC50 0.3–0.8 μM), broad-spectrum antimicrobial activity comparable to gentamicin, and broad-spectrum antitumor activity (GI 25.8–41.2%) across multiple human tumor cell lines [1]. These three activities are co-present only within specific congeners of the 2-heteroarylthio-quinazolin-4(3H)-one series, making the target compound with its 1-phenyltetrazole-thioether motif a rational procurement choice for multi-target lead discovery programs seeking polypharmacology within a single chemical entity [1].

Quote Request

Request a Quote for 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.